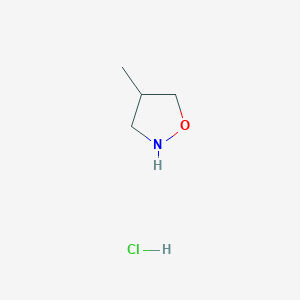

4-Methylisoxazolidine hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

4-methyl-1,2-oxazolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-4-2-5-6-3-4;/h4-5H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMXCHKZPMXENB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNOC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Heterocyclic Chemistry: Isoxazolidines and Their Synthetic Utility

Isoxazolidines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. wikipedia.orgresearchgate.net This structural motif is a cornerstone in organic and medicinal chemistry, serving as a versatile building block for a wide array of more complex molecules. acs.orgmdpi.com The significance of isoxazolidines stems from their presence in numerous biologically active compounds and their utility as intermediates in the synthesis of valuable molecules like 1,3-amino alcohols, nucleoside analogs, and various natural products. wikipedia.orgresearchgate.netnih.gov

The primary and most powerful method for synthesizing the isoxazolidine (B1194047) ring is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. wikipedia.orgmdpi.comchim.it This reaction is highly regarded for its efficiency in constructing the five-membered ring, often with a high degree of control over the resulting stereochemistry. mdpi.comchim.it The versatility of this approach allows for the introduction of various substituents onto the isoxazolidine core, leading to a diverse library of compounds with potential applications in drug discovery and materials science. mdpi.comchim.it

Beyond their direct applications, isoxazolidines are prized for their ability to be chemically transformed. The inherent reactivity of the N-O bond allows for facile cleavage under reductive conditions, providing access to acyclic 1,3-amino alcohols, which are themselves important synthetic intermediates. nih.gov This synthetic utility underscores the importance of the isoxazolidine scaffold as a "privileged structure" in the landscape of modern organic synthesis. acs.org

Significance of Methyl Substitution at the 4 Position of the Isoxazolidine Ring in Stereochemical Control and Reactivity

The introduction of a methyl group at the 4-position of the isoxazolidine (B1194047) ring has profound implications for the molecule's stereochemistry and reactivity. The presence of a substituent at this position introduces a chiral center, leading to the possibility of different stereoisomers. The spatial arrangement of this methyl group relative to other substituents on the ring can significantly influence the outcome of subsequent chemical reactions.

In the context of 1,3-dipolar cycloaddition reactions, the presence of a substituent on the alkene precursor, which will become the 4-position of the isoxazolidine, can direct the stereochemical course of the cycloaddition. chim.it For instance, the steric bulk of the methyl group can favor the formation of one diastereomer over another. chim.it This stereocontrol is crucial in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a chiral molecule.

Furthermore, the methyl group at the 4-position can influence the reactivity of the isoxazolidine ring itself. The electronic and steric effects of the methyl group can alter the stability of the ring and the accessibility of the N-O bond for cleavage. Research into 4-substituted isoxazolidines has demonstrated their utility in creating diverse molecular architectures. mdpi.commdpi.comresearchgate.net The ability to functionalize the 4-position opens up avenues for creating novel analogs of biologically active molecules. mdpi.com

Role of Hydrochloride Salt Formation in Isoxazolidine Chemistry and Research Handling

The formation of a hydrochloride salt is a common and highly beneficial practice in the handling and application of amine-containing organic compounds, including isoxazolidines. ucla.eduwikipedia.org 4-Methylisoxazolidine, being a basic compound due to its nitrogen atom, readily reacts with hydrochloric acid to form the corresponding hydrochloride salt. ucla.eduwikipedia.org This transformation offers several distinct advantages in a research setting.

One of the primary benefits of converting an amine to its hydrochloride salt is the significant improvement in its physical properties. Many free-base amines are oils or low-melting solids that can be difficult to handle and purify. stackexchange.com In contrast, their hydrochloride salts are typically crystalline solids with well-defined melting points. stackexchange.com This crystallinity facilitates purification through recrystallization, a more efficient and scalable method than chromatography. stackexchange.com

Furthermore, hydrochloride salts generally exhibit enhanced stability and a longer shelf-life compared to their free-base counterparts. wikipedia.orgstackexchange.com The protonation of the amine group reduces its reactivity and susceptibility to degradation. wikipedia.org From a practical standpoint, the increased water solubility of hydrochloride salts is often a desirable characteristic, particularly in biological and medicinal chemistry research where aqueous media are frequently used. wikipedia.orgstackexchange.com The use of amine hydrochloride salts as reagents in chemical reactions is also widespread, as they can serve as a stable and easily handled source of the amine. orgsyn.orgrsc.org

Overview of Key Academic Research Areas Pertaining to 4 Methylisoxazolidine Hydrochloride

Classical and Contemporary Approaches to Isoxazolidine Ring Formation

The formation of the isoxazolidine ring is a cornerstone of synthesizing 4-methylisoxazolidine. Various methods have been developed, ranging from traditional thermal reactions to modern catalytic strategies.

1,3-Dipolar Cycloaddition of Nitrones and Olefins for 4-Methylisoxazolidine Scaffolds

The 1,3-dipolar cycloaddition reaction between nitrones and olefins is a primary and highly effective method for constructing the isoxazolidine ring system. dergipark.org.tr This reaction involves the [3+2] cycloaddition of a nitrone, which acts as the 1,3-dipole, and an olefin (alkene), the dipolarophile, to form the five-membered isoxazolidine ring. dergipark.org.trnih.govfrontiersin.org This method is widely applied due to its efficiency and ability to create multiple stereocenters in a single step. dergipark.org.tr

Nitrones for these reactions are typically prepared through methods such as the condensation of N-substituted hydroxylamines with aldehydes. dergipark.org.trtubitak.gov.tr For instance, N-methylhydroxylamine hydrochloride can be condensed with aromatic aldehydes to produce α-aryl-N-methyl nitrones. dergipark.org.tr The subsequent cycloaddition with an appropriate olefin, such as one containing a methyl group, leads to the formation of the 4-methylisoxazolidine scaffold. The reaction conditions often involve refluxing the nitrone and olefin in a suitable solvent like toluene (B28343) or benzene. dergipark.org.trtubitak.gov.tr

The versatility of this approach allows for the synthesis of a wide array of substituted isoxazolidines by varying the substituents on both the nitrone and the olefin. tubitak.gov.tr For example, the reaction of C-aryl-N-phenylnitrones with various olefins has been shown to produce a range of isoxazolidine derivatives. tubitak.gov.tr

| Reactants | Reaction Conditions | Product | Key Findings |

|---|---|---|---|

| α-Aryl-N-methyl nitrones and diethyl maleate | Reflux in toluene | Substituted 2-methylisoxazolidine-4,5-dicarboxylates | Efficient for creating multiple stereocenters. dergipark.org.tr |

| C-(4-nitrophenyl)-N-phenylnitrone and methyl acrylate | Reflux | Formation of regioisomeric isoxazolidines. tubitak.gov.tr | Demonstrates the influence of electron-withdrawing groups on regioselectivity. tubitak.gov.tr |

| N-substituted hydroxylamine (B1172632) and carbonyl compounds | Dehydration | Nitrones (precursors to isoxazolidines) | Aqueous media with surfactants can be used for nitrone formation. nih.govfrontiersin.org |

Regioselectivity and Stereocontrol in the Synthesis of 4-Methyl-Substituted Isoxazolidines

Controlling the regioselectivity and stereochemistry of the 1,3-dipolar cycloaddition is crucial for the synthesis of specific 4-methylisoxazolidine isomers. Regioselectivity, which determines the orientation of the dipole and dipolarophile addition, can be influenced by the electronic properties of the substituents on the reactants. For instance, the reaction of nitrones with electron-deficient olefins often leads to the formation of 5-substituted isoxazolidines, while electron-rich olefins can favor the 4-substituted regioisomer. The presence of electron-withdrawing groups on the nitrone can also impact the regiochemical outcome. tubitak.gov.tr

Stereocontrol, which dictates the three-dimensional arrangement of atoms, is another critical aspect. In the synthesis of 4-methyl-substituted isoxazolidines, diastereoselectivity becomes important when new stereocenters are formed. The cycloaddition can proceed through an endo or exo transition state, leading to different diastereomers. The choice of solvent and reaction temperature can influence the diastereomeric ratio. chim.it For example, a completely regio- and stereoselective reaction has been observed in acetonitrile (B52724) at 60 °C. chim.it Furthermore, the use of chiral auxiliaries attached to either the nitrone or the olefin can induce facial selectivity, leading to the preferential formation of one enantiomer.

Catalytic Strategies for Efficient 4-Methylisoxazolidine Synthesis

To improve the efficiency and selectivity of isoxazolidine synthesis, various catalytic strategies have been developed. These include both metal- and organocatalysis. chim.it

Metal-Catalyzed Reactions: A range of transition metals, including copper, have been employed to catalyze the 1,3-dipolar cycloaddition. chim.itnih.gov Copper-catalyzed aminooxygenation/cyclization of N-sulfonyl-O-butenyl hydroxylamines provides a stereoselective route to substituted isoxazolidines. nih.gov This method offers excellent yields and diastereoselectivities. nih.gov Lewis acid catalysts can also enhance the rate and selectivity of the cycloaddition by coordinating to the nitrone or the olefin, thereby lowering the energy of the transition state.

Organocatalyzed Reactions: Organocatalysis has emerged as a powerful tool for the synthesis of isoxazolidines. chim.it For example, chiral Brønsted acids can be used to promote enantioselective cycloadditions. These catalysts activate the nitrone through hydrogen bonding, creating a chiral environment that directs the approach of the olefin.

Asymmetric Synthesis of Chiral 4-Methylisoxazolidines

The development of asymmetric methods to synthesize chiral 4-methylisoxazolidines is of great interest due to the importance of enantiomerically pure compounds in various fields.

Enantioselective Synthetic Routes to Isoxazolidines

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of 4-methylisoxazolidine synthesis, this can be achieved through several approaches:

Use of Chiral Catalysts: Chiral metal complexes and organocatalysts can induce enantioselectivity in the 1,3-dipolar cycloaddition. dergipark.org.trchim.it For example, iridium-catalyzed hydrogenation of isoxazolium triflates using an optically active phosphine-oxazoline ligand has been shown to produce chiral isoxazolidines with good enantiomeric ratios. researchgate.net

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrone or olefin can direct the cycloaddition to occur on a specific face, leading to an enantiomerically enriched product. du.ac.inwilliams.edu The auxiliary is typically removed in a subsequent step.

Kinetic Resolution: This strategy involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. Organocatalytic enantioselective alcoholysis of racemic N-Boc-isoxazolidine-5-ones has been reported as an effective kinetic resolution method. sci-hub.se

Diastereoselective Control in Methylisoxazolidine Formation

Diastereoselectivity refers to the preferential formation of one diastereomer over another when a reaction creates multiple stereocenters. numberanalytics.com In the synthesis of 4-methylisoxazolidines, controlling diastereoselectivity is crucial for obtaining the desired relative stereochemistry.

One effective strategy involves substrate control, where the existing stereocenters in the starting materials influence the stereochemical outcome of the reaction. For example, the use of chiral pool starting materials, which are enantiomerically pure compounds readily available from nature, can lead to high diastereoselectivity. williams.edu

Furthermore, the reaction conditions, such as solvent and temperature, can have a significant impact on the diastereomeric ratio. A highly diastereoselective synthesis of isoxazolidines bearing three contiguous stereocenters has been achieved through a TMSOTf-mediated alkyne-oximium cyclization. nih.gov This method allows for precise control over the stereocenters formed. nih.gov In some cases, the use of specific catalysts can also enhance diastereoselectivity. For instance, copper-catalyzed aminooxygenation reactions have demonstrated excellent diastereoselectivities in the synthesis of isoxazolidines. nih.gov

| Method | Key Feature | Example | Outcome |

|---|---|---|---|

| Substrate Control | Use of chiral pool starting materials. williams.edu | Cycloaddition with nitrones derived from D-glyceraldehyde. chim.it | High diastereoselectivity. |

| Catalyst Control | Copper-catalyzed aminooxygenation. nih.gov | Cyclization of N-sulfonyl-O-butenyl hydroxylamines. nih.gov | Excellent diastereoselectivity. nih.gov |

| Reagent-Mediated Cyclization | TMSOTf-mediated alkyne-oximium cyclization. nih.gov | Reaction of O-propargyl hydroxylamines. nih.gov | Highly diastereoselective synthesis of isoxazolidines with three contiguous stereocenters. nih.gov |

Applications of Chiral Auxiliaries in 4-Methylisoxazolidine Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. thieme-connect.comyork.ac.uk This strategy is a reliable method for synthesizing enantiomerically pure compounds, as it allows for the separation of diastereomeric products using standard techniques like chromatography or crystallization. thieme-connect.comyork.ac.uk Several classes of chiral auxiliaries have been successfully applied to the asymmetric synthesis of isoxazolidines and can be adapted for the preparation of chiral 4-methylisoxazolidine.

One prominent class is the Evans' oxazolidinones, derived from readily available α-amino acids. google.comrsc.orgorgsyn.org These auxiliaries are effective in directing stereoselective alkylation and aldol (B89426) reactions. rsc.org For instance, an N-acylated oxazolidinone can undergo a diastereoselective reaction, and subsequent cleavage of the auxiliary yields the desired chiral product. nih.gov While direct synthesis of 4-methylisoxazolidine using this method isn't explicitly detailed, the principle involves attaching the auxiliary to a precursor that, upon cyclization, would form the 4-methylisoxazolidine ring with high diastereoselectivity.

Another effective approach utilizes carbohydrate-derived auxiliaries, which can be used for diastereoselective α-alkylation of esters. thieme-connect.com Menthone-derived chiral auxiliaries have also been employed in the stereoselective 1,3-dipolar cycloaddition reactions to create substituted isoxazolidines. nih.govfigshare.comtandfonline.com In one notable example, a menthone-derived nitrone was reacted with allyl cyanide in a 1,3-dipolar cycloaddition to produce a substituted 3-methylisoxazolidine with high stereoselectivity. figshare.comtandfonline.com This methodology could be adapted by selecting an appropriate dipolarophile to introduce a methyl group at the 4-position of the resulting isoxazolidine ring. After the key cycloaddition step, the chiral auxiliary can be removed, typically through acid hydrolysis, to yield the final enantiopure product. figshare.comtandfonline.com

The key advantages of using chiral auxiliaries include the high levels of stereocontrol and the reliability of the outcomes. thieme-connect.comyork.ac.uk

Table 1: Examples of Chiral Auxiliaries in Asymmetric Isoxazolidine Synthesis

| Chiral Auxiliary Class | Parent Molecule Source | Typical Application | Reference |

|---|---|---|---|

| Evans' Auxiliaries | α-Amino Acids (e.g., Phenylalaninol) | Asymmetric Alkylation, Aldol Reactions | google.comrsc.orgorgsyn.org |

| Menthone-based Auxiliaries | Menthone | 1,3-Dipolar Cycloaddition | nih.govfigshare.comtandfonline.com |

| Carbohydrate-based Auxiliaries | Sugars (e.g., d-glucopyranoside) | Diastereoselective α-Alkylation | thieme-connect.com |

| Sulfinamides | tert-Butanesulfinamide | Michael Additions | thieme-connect.com |

Organocatalytic and Metal-Catalyzed Asymmetric Approaches

In addition to chiral auxiliaries, asymmetric catalysis provides a more atom-economical route to chiral molecules, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. york.ac.uknih.gov Both organocatalysis and metal-based catalysis have been extensively developed for the synthesis of isoxazolidine scaffolds.

Organocatalysis

Organocatalysis uses small, metal-free organic molecules to accelerate chemical reactions. nih.gov For isoxazolidine synthesis, chiral amines, particularly pyrrolidine (B122466) derivatives like proline, are widely used. rsc.org These catalysts operate by forming a nucleophilic enamine or an electrophilic iminium ion intermediate with the substrate. mdpi.com A highly chemo- and enantioselective tandem reaction between N-protected hydroxylamines and α,β-unsaturated aldehydes, catalyzed by chiral pyrrolidines, yields 5-hydroxyisoxazolidines with excellent enantiomeric excess (90–99% ee). rsc.org By choosing an α,β-unsaturated aldehyde with a methyl group at the α-position (e.g., methacrolein), this method could be directly applied to the synthesis of a 4-methylisoxazolidine derivative. researchgate.net

Another class of organocatalysts, camphor (B46023) sulfonyl hydrazines, has been successfully used for the asymmetric aza-Michael addition/cyclization reaction between N,O-protected hydroxyamines and enals to give chiral 5-hydroxyisoxazolidines. nih.govbohrium.com These reactions provide an alternative and effective pathway to chiral isoxazolidine derivatives with moderate to good enantioselectivities. nih.govbohrium.com

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis is a powerful tool for constructing heterocyclic compounds, offering unique reaction pathways. catalyst-enabling-synthetic-chemistry.com Various metals, including palladium, copper, gold, and iridium, have been used to catalyze the asymmetric synthesis of isoxazolidines. chim.itrsc.org

Palladium catalysis is particularly prominent. An efficient Pd-catalyzed enantioselective carboamination of N-Boc-O-homoallyl-hydroxylamines with aryl or alkenyl bromides has been developed, providing substituted isoxazolidines in good yields and with up to 97% enantiomeric excess. rsc.org The success of this reaction relies on the use of specific chiral phosphine (B1218219) ligands, such as Xu-Phos, which effectively control the enantioselectivity. rsc.org

Copper-catalyzed reactions also provide a viable route. For example, a convenient copper-catalyzed intramolecular/intermolecular alkene diamination reaction can produce 3-aminomethyl-functionalized isoxazolidines with high diastereoselectivity under mild conditions. scispace.com Furthermore, chiral bidentate bis(imine)–Cu(II) triflate complexes can catalyze the asymmetric 1,3-dipolar cycloaddition of nitrones to olefins, yielding enantiomerically pure isoxazolidines.

Table 2: Comparison of Asymmetric Catalytic Approaches for Isoxazolidine Synthesis

| Catalysis Type | Catalyst Example | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Organocatalysis | Chiral Pyrrolidines (e.g., Proline derivatives) | Tandem Conjugate Addition/Cyclization | High ee (up to 99%); metal-free conditions. | rsc.org |

| Organocatalysis | Camphor Sulfonyl Hydrazines | Aza-Michael Addition/Cyclization | Provides access to 5-hydroxyisoxazolidines. | nih.govbohrium.com |

| Metal Catalysis | Palladium/Xu-Phos | Enantioselective Carboamination | Good yields and high ee (up to 97%); broad substrate scope. | rsc.org |

| Metal Catalysis | Copper(II) Complexes | Alkene Diamination; 1,3-Dipolar Cycloaddition | High diastereoselectivity; mild reaction conditions. | scispace.com |

| Metal Catalysis | Gold(I) Complexes | Cyclization of Allenic Hydroxylamines | High enantioselectivity for various N-heterocycles. | rsc.org |

Alternative Synthetic Pathways to 4-Methylisoxazolidine Scaffolds

Beyond traditional cycloadditions, several innovative methodologies have emerged for the construction of the isoxazolidine ring, including electrochemical methods and specialized transition-metal-catalyzed reactions.

Electrochemical Synthesis Routes to Isoxazolidines

Electrochemical synthesis is a green and practical alternative to traditional chemical methods, using electrical current to drive redox reactions, thereby avoiding stoichiometric and often toxic chemical oxidants or reductants. rsc.orgrsc.orgresearchgate.net A general protocol for constructing isoxazolidine-fused isoquinolin-1(2H)-ones has been developed via an electrochemical-oxidation-induced intramolecular annulation. rsc.org This method proceeds through the formation of amidyl radicals in an undivided cell under metal-free and additive-free conditions, using ethanol (B145695) as a green solvent. rsc.orgrsc.org

More broadly, electrochemical methods have been applied to the synthesis of isoxazoline (B3343090) cores from aldoximes and electron-deficient alkenes. nih.gov Mechanistic studies, including in-situ reaction monitoring and density functional theory (DFT) calculations, support a stepwise, radical-mediated pathway rather than a concerted [3+2] cycloaddition. nih.gov This approach offers a sustainable and scalable route to a wide range of substituted isoxazolidine and isoxazoline derivatives. researchgate.netnih.gov

Palladium-Catalyzed Carboetherification in Isoxazolidine Formation

Palladium-catalyzed carboetherification represents a powerful strategy for forming the isoxazolidine ring by creating a C-O and a C-C bond in a single step. nih.gov This reaction typically involves the intramolecular cyclization of N-butenyl hydroxylamine derivatives onto an aryl or alkenyl group provided by a coupling partner. nih.gov The process provides access to isoxazolidine stereoisomers that are not readily accessible through conventional 1,3-dipolar cycloaddition methods. nih.gov

The proposed mechanism initiates with the oxidative addition of an aryl bromide to a Pd(0) complex. nih.gov The resulting palladium(II) species reacts with the hydroxylamine substrate, followed by an intramolecular syn-oxypalladation of the alkene. The final step is a C-C bond-forming reductive elimination that releases the isoxazolidine product and regenerates the Pd(0) catalyst. nih.gov This methodology has been successfully applied to generate disubstituted isoxazolidines with moderate to excellent stereocontrol. nih.gov The use of specific ligands, such as S-Phos, allows for the use of aryl chlorides as coupling partners, broadening the scope of the reaction. organic-chemistry.org Enantioselective versions of this reaction have also been developed using chiral phosphine ligands. bohrium.com

Oxidative Cyclization Methodologies

Oxidative cyclization involves the formation of the isoxazolidine ring through an intramolecular cyclization reaction induced by an oxidant. These methods often utilize readily available acyclic precursors.

One such method involves the treatment of optically active 6-nitrohex-1-en-3-ols with silver(I) oxide (Ag₂O) and iodine under basic conditions. clockss.orgresearchgate.net This oxidative intramolecular radical cyclization yields isoxazoline-N-oxides. The stereoselectivity of the reaction is dependent on the configuration of the starting nitro alcohol. clockss.orgresearchgate.net

Another approach employs hypervalent iodine reagents, such as [Bis(trifluoroacetoxy)iodo]benzene (PIFA) or Hydroxy(tosyloxy)iodobenzene (HTIB), as mild and effective oxidants. researchgate.net For example, β-hydroxyketoximes can be cyclized to form isoxazoline N-oxide derivatives using HTIB. researchgate.net More recently, visible-light-induced aerobic oxidative cyclization has emerged as a novel method. In one study, nitroarenes were reacted with triethylamine (B128534) under aerobic conditions using an organophotocatalyst to generate isoxazolidine derivatives through a photoredox cascade cyclization. nih.gov

Formation and Stability Considerations of this compound

The hydrochloride salt of 4-methylisoxazolidine is typically formed by reacting the free base with hydrochloric acid. This is a standard acid-base neutralization reaction. The nitrogen atom in the isoxazolidine ring is basic and readily accepts a proton from HCl. The reaction is generally carried out in a suitable organic solvent, such as diethyl ether, ethyl acetate (B1210297), or ethanol, from which the resulting hydrochloride salt, being an ionic compound, often precipitates as a crystalline solid. google.com This precipitation facilitates its isolation and purification.

The stability of the this compound is an important consideration. While specific stability data for this exact compound is not detailed in the provided literature, the general behavior of isoxazolidines under acidic conditions can be inferred. The N-O bond in the isoxazolidine ring is susceptible to cleavage under certain conditions, such as reductive cleavage. However, the formation of a simple ammonium (B1175870) salt with HCl is generally a stable transformation.

It is important to note that strong acidic conditions and heat can induce rearrangements or decomposition of the isoxazolidine ring system. bg.ac.rs For instance, certain N-methylisoxazolidines have been shown to undergo intramolecular rearrangement in the presence of p-toluenesulfonic acid at elevated temperatures. bg.ac.rs Therefore, while this compound is expected to be a stable, isolable solid under standard storage conditions, exposure to strong acids, bases, or high temperatures should be avoided to prevent degradation of the heterocyclic ring.

Methods for Hydrochloride Salt Formation from Isoxazolidine Bases

The transformation of a basic isoxazolidine, such as 4-methylisoxazolidine, into its corresponding hydrochloride salt is a fundamental acid-base reaction widely employed in organic synthesis. This process enhances the compound's stability and modifies its physical properties, such as converting an oily free base into a crystalline solid that is easier to handle and purify. cymitquimica.com The primary methods involve the reaction of the isoxazolidine base with hydrogen chloride (HCl) in various forms.

A prevalent technique involves dissolving the 4-methylisoxazolidine base in a suitable anhydrous organic solvent, for which diethyl ether or ethyl acetate are common choices. A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether) is then added to the mixture. Due to its lower solubility in the non-polar organic solvent, the resulting this compound salt precipitates as a solid and can be isolated through filtration.

An alternative for reactions requiring strictly anhydrous conditions is the direct introduction of gaseous hydrogen chloride. In this method, dry HCl gas is bubbled through a solution of the isoxazolidine base in an anhydrous solvent, leading to the precipitation of the hydrochloride salt.

A third method utilizes aqueous hydrochloric acid. The isoxazolidine base can be dissolved in a solvent and treated with a stoichiometric amount of aqueous HCl. The salt is then isolated by removing the solvent and water under reduced pressure. Purification of the resulting salt, regardless of the method, is often achieved by recrystallization from a suitable solvent or solvent mixture to obtain a high-purity crystalline product. The choice of method depends on the scale of the reaction, the required purity, and the sensitivity of the compound to water.

| Method | HCl Source | Typical Solvent | Key Characteristics |

| Solution-Based | HCl dissolved in an organic solvent | Diethyl ether, Dichloromethane, Ethyl acetate | The salt precipitates from the solution; good for controlling stoichiometry. |

| Gaseous HCl | Dry hydrogen chloride gas | Anhydrous organic solvents | Ideal for anhydrous conditions; avoids introducing water. |

| Aqueous HCl | Concentrated or dilute aqueous HCl | Water-miscible solvents or direct addition | Requires removal of water post-reaction; straightforward for water-stable compounds. |

Influence of Hydrochloride Counterion on Molecular Structure and Synthetic Utility

The conversion of 4-methylisoxazolidine to its hydrochloride salt profoundly influences both its molecular structure and its practical utility in chemical synthesis. The introduction of the hydrochloride counterion is not merely a phase change but a chemical modification that alters the compound's reactivity and handling properties.

The most significant change to the molecular structure is the protonation of the nitrogen atom in the isoxazolidine ring. This acid-base reaction transforms the neutral, basic nitrogen into a positively charged quaternary ammonium group. This charge alters the electronic distribution within the ring and can affect its conformation. In the solid state, the positively charged isoxazolidinium cation and the chloride anion (Cl⁻) arrange into an ordered crystalline lattice, stabilized by electrostatic interactions and potentially hydrogen bonding. This ionic character is responsible for the typically solid nature of the salt compared to the often liquid or low-melting-point free base. cymitquimica.com

From a synthetic standpoint, using the hydrochloride salt of 4-methylisoxazolidine offers several distinct advantages. The salt form is generally more chemically stable and less susceptible to degradation during storage than the free base. cymitquimica.com Its crystalline nature facilitates purification through recrystallization, a technique often more effective for achieving high purity than distillation of a liquid free base. Furthermore, the hydrochloride salt can serve as a "protected" form of the isoxazolidine. The protonated nitrogen is no longer nucleophilic or basic, which prevents it from participating in undesired side reactions. An excellent example of this principle is seen in reactions where the free base would interfere; the hydrochloride salt remains unreactive. nih.gov The active free base can be readily regenerated when needed, often in the same reaction vessel (in situ), by the addition of a non-nucleophilic base. This provides a convenient method for controlling the timing of the amine's reactivity in a synthetic sequence. However, using the salt form does necessitate additional steps for its formation and, if needed, its conversion back to the free base. google.com

| Property | 4-Methylisoxazolidine (Free Base) | This compound |

| Physical State | Typically a liquid or low-melting solid | Crystalline solid cymitquimica.com |

| Stability | More prone to atmospheric degradation | Generally higher chemical and storage stability cymitquimica.com |

| Purification | Typically by distillation | Typically by recrystallization |

| Handling | Can be volatile or hygroscopic | Easier to weigh and handle as a solid |

| Reactivity | Nitrogen is basic and nucleophilic | Nitrogen is protonated and non-nucleophilic, acting as a protected group nih.gov |

| Solubility | Soluble in organic solvents | Generally soluble in polar solvents like water cymitquimica.com |

Exploration of Reaction Mechanisms in 1,3-Dipolar Cycloadditions Leading to 4-Methylisoxazolidines

The most common and efficient method for constructing the isoxazolidine core is the [3+2] cycloaddition reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile). wikipedia.orgcsic.es To form a 4-methylisoxazolidine, the reaction typically involves a nitrone and a propene derivative. These reactions are generally concerted, meaning bond formation occurs in a single step, though they often proceed through a highly asynchronous transition state. rsc.orgscispace.comrsc.org

The regioselectivity of the cycloaddition—whether the methyl group from propene ends up at the C4 or C5 position of the isoxazolidine ring—is a key consideration. This selectivity is largely governed by Frontier Molecular Orbital (FMO) theory. scispace.com In a normal electron demand cycloaddition, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. The reaction proceeds through the pathway that allows for the largest overlap between the orbitals with the largest coefficients. This typically favors the formation of the 4-substituted isoxazolidine over the 5-substituted regioisomer. rsc.orgthieme-connect.com

However, some cycloadditions can exhibit dual reactivity. For instance, Density Functional Theory (DFT) studies on the reaction of C-phenyl-N-methylnitrone with substituted alkenes have shown that while many reactions are completely regioselective, the outcome can be influenced by the specific substituents on both the nitrone and the alkene. rsc.org The electronic character of the reaction, whether it is non-polar or polar, also plays a role. Most nitrone-alkene cycloadditions are considered non-polar, which is consistent with high activation energies. rsc.orgscispace.com In some cases, particularly with highly polarized reactants, the mechanism may shift towards a stepwise pathway involving a zwitterionic intermediate. csic.esresearchgate.net

The table below summarizes the regiochemical outcome of a representative 1,3-dipolar cycloaddition.

| Reactants | Conditions | Major Regioisomer | Controlling Factors | Reference |

|---|---|---|---|---|

| C-phenyl-N-methylnitrone + Substituted Propene | Toluene, Reflux | 4-Substituted Isoxazolidine | FMO Theory (HOMOnitrone-LUMOalkene) | rsc.org |

| (Z)-C-(9-anthryl)-N-arylnitrones + (E)-3,3,3-trichloro-1-nitroprop-1-ene | Toluene, Room Temp. | 4-Nitroisoxazolidine | Kinetic Control, Polar Stepwise Mechanism | researchgate.net |

Intermediates and Transition State Analysis in Stereoselective Processes

The 1,3-dipolar cycloaddition that forms the 4-methylisoxazolidine ring can generate multiple stereoisomers. The stereochemical outcome is determined in the transition state of the reaction. Computational studies, primarily using DFT, have been invaluable for analyzing the geometry and energy of these transition states to predict and rationalize the observed stereoselectivity. scispace.comnih.govnih.gov

Two primary transition states are considered: the endo and exo approaches of the nitrone and alkene. chim.it The relative stability of these transition states dictates the diastereoselectivity of the reaction. For the formation of 4-methylisoxazolidine, this would determine the relative orientation of the substituents at the C3, C4, and C5 positions. In many cases, the reaction shows high stereoselectivity, yielding a single diastereomer. rsc.orgnih.gov This selectivity can be attributed to minimizing steric repulsion and maximizing favorable secondary orbital interactions in the transition state. scispace.com

For example, combined experimental and theoretical studies on intramolecular nitrone-alkene cycloadditions have shown that the experimentally observed major product almost always corresponds to the transition state with the lower computed energy. nih.gov The calculations reveal distinct transition state structures for each possible stereochemical pathway, and the energy differences, even if small, can lead to a high degree of selectivity. nih.govbeilstein-journals.org The formation of C-C and C-O bonds during the reaction is often asynchronous, with one bond forming more rapidly than the other, which is a key feature of the transition state geometry. scispace.com

| Reaction Pathway | Relative Activation Energy (kcal/mol) | Predicted Outcome | Reference |

|---|---|---|---|

| meta-endo | 0.0 | Major Product | rsc.org |

| meta-exo | +1.2 | Minor Product | rsc.org |

| ortho-endo | +3.5 | Not Formed | rsc.org |

| ortho-exo | +2.8 | Not Formed | rsc.org |

The analysis of transition states also helps explain the stereochemical outcomes in catalyzed reactions. For instance, in copper-catalyzed diamination reactions that form isoxazolidines, the diastereoselectivity is rationalized through a proposed seven-membered chairlike transition state where steric interactions are minimized. nih.govscispace.com

Mechanistic Insights into Ring Opening and Rearrangement Reactions of Isoxazolidines

The isoxazolidine ring, including the 4-methyl derivative, is a versatile synthetic intermediate partly because its N-O bond can be selectively cleaved under various conditions, leading to a range of functionalized products. acs.org

Reductive Ring Opening: The most common transformation is the reductive cleavage of the weak N-O bond. This reaction typically yields 1,3-aminoalcohols, which are valuable building blocks in natural product synthesis. nih.govorganic-chemistry.org Various reducing agents can be employed, such as catalytic hydrogenation (e.g., using Raney Nickel or Pd/C), or chemical reagents like zinc in acetic acid or molybdenum hexacarbonyl with sodium borohydride. nih.govacs.orgresearchgate.net The stereochemistry established during the initial cycloaddition is retained in the resulting 1,3-aminoalcohol.

Acid-Mediated Reactions: The presence of a basic nitrogen atom makes isoxazolidines susceptible to acid-mediated reactions. The "hydrochloride" salt of 4-methylisoxazolidine implies protonation, which can initiate further transformations. DFT calculations and experimental data show that protonation can occur at either the nitrogen or the oxygen atom. researchgate.net While N-protonation is generally favored, O-protonation, though requiring more energy, can trigger fragmentation pathways. These pathways can be complex and may lead to products like cyclobutyl derivatives or 2-(1-hydroxycyclobutyl)ethanones, depending on the substrate structure. researchgate.net In other cases, acid treatment can induce rearrangements to form β-lactams or other heterocyclic systems. researchgate.netclockss.org

Metal-Catalyzed Rearrangements: Transition metals can catalyze unique rearrangements of the isoxazolidine ring. A notable example is the ruthenium-catalyzed stereospecific N-demethylative rearrangement of N-methyl isoxazolidines to N-H-1,3-oxazinanes. organic-chemistry.org This process occurs via a proposed N-O oxidative insertion or a single-electron-transfer pathway and proceeds with complete stereospecificity, yielding exclusively cis-products. organic-chemistry.org

Photochemical Rearrangements: Irradiation with light can also induce rearrangements. Photochemical reactions of isoxazoles (related oxidized heterocycles) are known to produce ketenimines via homolysis of the O-N bond and subsequent rearrangement through an acyl azirine intermediate. nih.gov Similar photochemical lability can be expected for isoxazolidines, potentially leading to fragmentation or isomerization products. acs.org

Role of Acid and Light Catalysis in Directing Reaction Pathways for Isoxazolidine Synthesis

Acid Catalysis: The 1,3-dipolar cycloaddition to form isoxazolidines can be significantly influenced by acid catalysts, particularly Lewis acids. chim.it Lewis acids can coordinate to either the alkene or the nitrone, lowering the energy of the LUMO of the coordinated species. This enhances the HOMO-LUMO interaction, thereby accelerating the reaction rate. researchgate.net

Beyond rate acceleration, Lewis acids can profoundly alter the selectivity of the cycloaddition. chim.it They can enhance or even reverse the regioselectivity compared to the thermal, uncatalyzed reaction. thieme-connect.com For example, in the reaction of a nitrone with 3-acroyl-1,3-oxazolidin-2-one, the uncatalyzed reaction yields the sterically controlled 5-substituted product, whereas catalysis with Ti(Oi-Pr)₂Cl₂ gives the electronically favored 4-substituted regioisomer as the major product. thieme-connect.com The choice of Lewis acid (e.g., MgBr₂, Zn(OTf)₂, Cu(OTf)₂) can also have a dramatic effect on the diastereoselectivity, often by stabilizing one transition state (e.g., the exo-transition state) over the other due to the steric bulk of the coordinated catalyst.

Light Catalysis: In recent years, visible-light photoredox catalysis has emerged as a powerful and green method for organic synthesis, including the formation of isoxazolidines. acs.orgbendola.com These reactions operate under mild conditions and proceed through different mechanisms than traditional thermal cycloadditions. One common pathway involves the photoredox-catalyzed generation of an amine radical cation, which can lead to a nitrone intermediate via oxidation. beilstein-journals.orgresearchgate.net This in situ generated nitrone then undergoes a [3+2] cycloaddition with an alkene. researchgate.netacs.org

Another photoredox pathway involves the generation of α-amino radicals from the oxidative decarboxylation of N-aryl glycines. These radicals add to an alkene, and the resulting radical intermediate is trapped by superoxide (B77818) to form a peroxide, which then undergoes intramolecular cyclization to furnish the isoxazolidine ring. acs.orgbendola.com These light-driven methods provide alternative routes to isoxazolidines, sometimes with unique selectivity profiles. acs.orgbendola.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for delineating the precise atomic connectivity and stereochemistry of organic molecules. arkat-usa.orgresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed. For this compound, NMR provides critical insights into the arrangement of atoms within the five-membered isoxazolidine ring and the influence of the methyl substituent and hydrochloride salt formation. The presence of nitrogen in the isoxazolidine ring can lead to a process known as nitrogen inversion, which can be slow on the NMR timescale and result in the appearance of multiple sets of signals (invertomers). arkat-usa.orgsemanticscholar.org

¹H NMR spectroscopy reveals the chemical environment of each proton in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In the case of this compound, the protons on the heterocyclic ring are expected to appear in a characteristic region of the spectrum. The proton at C4, being adjacent to the methyl group, would exhibit a specific chemical shift and multiplicity depending on its neighboring protons. The protons at C3 and C5, being adjacent to the heteroatoms (nitrogen and oxygen), would typically be shifted downfield.

The coupling constants (J-values) between adjacent protons are crucial for determining the relative stereochemistry of the substituents on the isoxazolidine ring. rsc.org For instance, the magnitude of the coupling constant between the protons at C3 and C4, and between C4 and C5, can help establish whether they are cis or trans to each other. Generally, a larger coupling constant is observed for a cis relationship compared to a trans relationship. rsc.org The presence of the hydrochloride would likely lead to a broad signal for the N-H proton.

Table 1: Representative ¹H NMR Data for Substituted Isoxazolidines

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H3 | 3.5 - 4.5 | Doublet of doublets (dd) or Triplet (t) | JH3-H4, JH3-H4' |

| H4 | 2.5 - 3.5 | Multiplet (m) | JH4-H3, JH4-H5, JH4-CH3 |

| H5 | 4.0 - 5.0 | Doublet of doublets (dd) or Triplet (t) | JH5-H4, JH5-H4' |

| N-CH₃ | 2.5 - 3.0 | Singlet (s) | - |

| C4-CH₃ | 1.0 - 1.5 | Doublet (d) | JCH3-H4 |

| N-H (HCl salt) | 9.0 - 12.0 | Broad singlet (br s) | - |

Note: This table presents expected values based on data from various substituted isoxazolidines and may not represent the exact values for this compound. preprints.orgbeilstein-archives.orgsci-hub.se

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum. For this compound, the chemical shifts of the carbon atoms in the isoxazolidine ring (C3, C4, and C5) are of particular interest. The carbons bonded to the electronegative oxygen and nitrogen atoms (C3 and C5) are expected to resonate at lower fields (higher ppm values) compared to the C4 carbon. semanticscholar.orgpreprints.org The methyl group at the C4 position would appear at a characteristic upfield chemical shift. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

Table 2: Representative ¹³C NMR Data for Substituted Isoxazolidines

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C3 | 70 - 80 |

| C4 | 40 - 55 |

| C5 | 75 - 85 |

| N-CH₃ | 40 - 45 |

| C4-CH₃ | 15 - 25 |

Note: This table presents expected values based on data from various substituted isoxazolidines and may not represent the exact values for this compound. semanticscholar.orgpreprints.orgbeilstein-archives.org

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the structure of complex molecules. mdpi.comlongdom.org

Correlation Spectroscopy (COSY): A COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. longdom.org For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between H3-H4 and H4-H5, as well as the coupling between the C4 proton and the methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The presence of the N-H bond in the hydrochloride salt would give rise to a broad absorption in the range of 2400-3200 cm⁻¹. The C-H stretching vibrations of the alkyl groups would appear around 2850-3000 cm⁻¹. The C-N and C-O stretching vibrations of the isoxazolidine ring would be found in the fingerprint region (below 1500 cm⁻¹), typically between 1000 and 1300 cm⁻¹. semanticscholar.orgresearchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (HCl salt) | 2400 - 3200 | Broad, Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C-N Stretch | 1000 - 1250 | Medium |

| C-O Stretch | 1050 - 1150 | Medium |

| N-O Stretch | 1100 - 1200 | Medium |

Note: These are general ranges and the exact positions can vary. semanticscholar.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.org For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition and confirmation of its molecular formula.

The fragmentation of the isoxazolidine ring in the mass spectrometer can proceed through several pathways. nih.gov Common fragmentation patterns for isoxazolidines involve cleavage of the N-O bond, which is relatively weak, and ring-opening reactions. acs.org The presence of the methyl group at C4 would influence the fragmentation, potentially leading to the loss of a methyl radical or other characteristic fragments. The analysis of these fragmentation patterns can provide valuable corroborating evidence for the proposed structure.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. wikipedia.org By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsional angles. chim.itresearchgate.net This technique would provide an unambiguous determination of the relative stereochemistry of the methyl group at C4 and the protons on the isoxazolidine ring. Furthermore, if a chiral starting material was used in the synthesis or if the compound crystallizes in a chiral space group, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. researchgate.net The solid-state structure would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the hydrochloride moiety. mdpi.com

Advanced Spectroscopic Methods for Conformational Analysis

The isoxazolidine ring is not planar and exists in a state of dynamic equilibrium between various envelope (E) and twist (T) conformations. The substitution at the C4 position with a methyl group introduces specific steric and electronic effects that influence this equilibrium. Protonation of the nitrogen atom to form the hydrochloride salt further impacts the conformational landscape by introducing a positive charge and altering the electronic distribution within the ring.

Detailed research findings on the conformational analysis of isoxazolidine derivatives are often elucidated through the following methods:

Nuclear Overhauser Effect (NOE) Difference Spectroscopy: This powerful NMR technique allows for the determination of through-space proximity of protons. For this compound, NOE experiments would be crucial in establishing the relative stereochemistry of the methyl group with respect to the protons on the isoxazolidine ring. For instance, observing an NOE between the methyl protons and a specific proton on the ring would indicate their spatial closeness, helping to define the ring's conformation and the substituent's orientation (axial vs. equatorial).

Analysis of Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. Careful analysis of the ³JHH values obtained from the ¹H NMR spectrum of this compound would provide quantitative data on the ring's puckering and the preferred conformation. For example, different coupling constants between H4 and the methylene (B1212753) protons at C3 and C5 would reveal the pseudo-axial or pseudo-equatorial orientation of the methyl group.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations are frequently employed to complement experimental data. By calculating the relative energies of different possible conformations (e.g., envelope and twist forms with the methyl group in axial or equatorial positions), researchers can predict the most stable conformer. These theoretical models can also predict NMR parameters (chemical shifts and coupling constants), which can then be compared with experimental results for validation.

Although specific data tables for this compound are not available in the reviewed literature, the following tables illustrate the type of data that would be generated and analyzed in such a study.

Table 1: Hypothetical ¹H NMR Spectroscopic Data for Conformational Analysis of this compound

| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Inferred Orientation |

| H-3a | Value | ³J(H3a,H4) = Value, ²J(H3a,H3b) = Value | Axial/Equatorial |

| H-3b | Value | ³J(H3b,H4) = Value, ²J(H3a,H3b) = Value | Axial/Equatorial |

| H-4 | Value | ³J(H4,H3a) = Value, ³J(H4,H3b) = Value, ³J(H4,H5a) = Value, ³J(H4,H5b) = Value | - |

| H-5a | Value | ³J(H5a,H4) = Value, ²J(H5a,H5b) = Value | Axial/Equatorial |

| H-5b | Value | ³J(H5b,H4) = Value, ²J(H5a,H5b) = Value | Axial/Equatorial |

| CH₃ | Value | ³J(CH₃,H4) = Value | Pseudo-axial/Pseudo-equatorial |

Table 2: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Ring Puckering | Methyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope (E) | Pseudo-axial | Value |

| 2 | Envelope (E) | Pseudo-equatorial | Value |

| 3 | Twist (T) | Pseudo-axial | Value |

| 4 | Twist (T) | Pseudo-equatorial | Value |

The combination of these advanced spectroscopic methods and computational analysis would provide a comprehensive understanding of the conformational preferences of this compound, a critical aspect for understanding its chemical behavior and potential applications.

Computational and Theoretical Investigations of 4 Methylisoxazolidine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Conformation

Frontier molecular orbital analysis, a component of DFT studies, provides insights into the chemical reactivity and stability of isoxazolidine (B1194047) compounds. bohrium.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these calculations, indicating the molecule's kinetic stability. bohrium.comresearchgate.net Furthermore, DFT is employed to study the nitrogen inversion process in isoxazolidines, a characteristic feature of this heterocyclic system. jst.go.jp The activation energy for nitrogen inversion is sensitive to the substituents on the nitrogen atom and can be accurately calculated using DFT methods. jst.go.jp

Studies on various isoxazolidine derivatives have demonstrated that both electronic and steric factors influence their conformational equilibria and inversion energies. jst.go.jp For instance, the presence of electron-withdrawing groups can affect the s-character of the nitrogen lone pair, thereby influencing the ease of inversion. jst.go.jp The molecular electrostatic potential (MEP) maps generated from DFT calculations help in visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. bohrium.com

Table 1: Key Parameters from DFT Calculations of Isoxazolidine Derivatives

| Parameter | Significance | Typical Method | Reference |

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles. | B3LYP/6-311G | bohrium.com |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | DFT | bohrium.comresearchgate.net |

| Nitrogen Inversion Energy | Activation energy for the inversion of the nitrogen atom. | ωB97X-D/6-311++G(2d,p) | jst.go.jp |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | DFT | bohrium.com |

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Energetics

Quantum chemical calculations are instrumental in elucidating the mechanisms and energetics of reactions involving isoxazolidines. preprints.orgrsc.org These calculations can map out reaction pathways, identify transition states, and determine activation energies, providing a detailed understanding of how these reactions proceed. rsc.org For instance, the [3+2] cycloaddition (32CA) reactions, a common method for synthesizing isoxazolidine rings, have been extensively studied using quantum chemical methods. preprints.org

These studies reveal that the 32CA reactions of nitrones with alkenes can proceed through a one-step, asynchronous mechanism. researchgate.net The energetics of different pathways, such as exo and endo approaches, can be calculated to predict the stereoselectivity of the reaction. researchgate.net Conceptual DFT (CDFT) indices are also utilized to predict the global electronic flux between the reactants, helping to understand the nucleophilic and electrophilic nature of the reacting species. preprints.orgresearchgate.net

Quantum chemical studies have also been applied to understand thermally induced rearrangements of isoxazolidines, such as the Brandi reaction. researchgate.net These calculations have shown that such reactions can proceed through biradical intermediates formed by the homolytic cleavage of the N-O bond. researchgate.net The activation energies calculated for these steps are crucial for understanding the reaction feasibility and conditions required.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts, for isoxazolidine derivatives. bohrium.com Theoretical calculations of 1H and 13C NMR spectra can be compared with experimental data to confirm the structure and stereochemistry of the synthesized compounds. preprints.orgresearchgate.net For example, the chemical shifts of the methine carbons of the isoxazolidine ring (C3, C4, and C5) can be predicted and have been shown to be in good agreement with experimental values. preprints.org

Table 2: Comparison of Experimental and Predicted 13C NMR Chemical Shifts for an Isoxazolidine Derivative

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Reference |

| C3 | 74.7 | ~72.21-74.3 | preprints.org |

| C4 | 54.4 | ~43.3-60.14 | preprints.org |

| C5 | 76.3 | ~75.79-76.9 | preprints.org |

| -NCH3 | 42.6 | ~43.2 | preprints.org |

Molecular Dynamics Simulations for Conformational Landscape Analysis in Solution

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of molecules like 4-Methylisoxazolidine hydrochloride in a solution environment. iaanalysis.com MD simulations track the atomic movements over time, allowing for the analysis of conformational changes, stability, and interactions with solvent molecules. iaanalysis.comwindows.net This is particularly important for flexible molecules that can adopt multiple conformations in solution.

By analyzing the trajectories from MD simulations, researchers can identify the most stable conformations and the transitions between them. iaanalysis.com This information is critical for understanding how the molecule behaves in a biological or chemical system. For instance, MD simulations can be used to study the binding of isoxazolidine derivatives to biological targets, providing insights into the binding modes and affinities. preprints.orgresearchgate.net The stability of protein-ligand complexes can be assessed by monitoring parameters such as the root mean square deviation (RMSD) and the radius of gyration (Rg) throughout the simulation. mdpi.com

In Silico Studies of Reaction Pathways and Stereoselectivity

In silico studies, which encompass a range of computational techniques, are crucial for investigating reaction pathways and predicting the stereoselectivity of reactions involving isoxazolidine derivatives. jst.go.jp These studies often combine quantum chemical calculations with other computational models to provide a comprehensive understanding of the reaction.

The stereoselectivity of 1,3-dipolar cycloaddition reactions to form isoxazolidines is a key area of investigation. researchgate.net Computational models can predict whether the reaction will favor the formation of cis or trans isomers by calculating the energies of the corresponding transition states. researchgate.net Non-covalent interactions (NCI) can also be analyzed to understand their role in determining the stereochemical outcome. researchgate.net Furthermore, in silico methods are used to explore complex reaction networks and identify the most favorable reaction pathways, which can guide the design of new synthetic routes. arxiv.org

Advanced Applications and Transformations of 4 Methylisoxazolidine and Its Derivatives in Organic Synthesis

Strategic Use as Chiral Building Blocks in Complex Molecule Synthesis

The primary utility of enantiomerically pure 4-methylisoxazolidine derivatives is as chiral building blocks for the stereocontrolled synthesis of complex target molecules. The inherent chirality, established during the formation of the isoxazolidine (B1194047) ring, can be transferred through subsequent reactions to guide the stereochemical outcome of the entire synthetic sequence. A predominant method for creating these chiral isoxazolidines is the 1,3-dipolar cycloaddition reaction between a chiral nitrone and an alkene. clockss.orgacademie-sciences.fr By selecting a nitrone derived from a chiral pool starting material, such as (-)-menthone, chemists can achieve high diastereoselectivity in the formation of the isoxazolidine ring. clockss.orgacademie-sciences.fr

Once formed, the chiral isoxazolidine acts as a versatile intermediate. For instance, this strategy has been successfully employed in the synthesis of substituted glutamate (B1630785) derivatives, which are important unnatural amino acids. clockss.org The cycloaddition sets the key stereocenters, and subsequent transformations, including the cleavage of the isoxazolidine ring, yield the final amino acid product with high optical purity. clockss.org Similarly, this approach is central to the stereoselective synthesis of 4-hydroxyproline (B1632879) derivatives, a class of compounds with significant biological and pharmaceutical relevance. academie-sciences.fr The isoxazolidine intermediate, in this case, contains all the necessary stereochemical information to construct the final complex pyrrolidine (B122466) ring system. academie-sciences.fr

Table 1: Examples of Isoxazolidines as Chiral Building Blocks

| Precursor | Reaction Type | Resulting Complex Scaffold | Significance | Reference |

|---|---|---|---|---|

| (-)-Menthone-derived nitrone + Dimethyl 2-methyleneglutarate | 1,3-Dipolar Cycloaddition | (2S,4S)-substituted glutamate derivative | Asymmetric synthesis of unnatural amino acids. | clockss.org |

| Menthone-based nitrone + (Z)-1,4-dichloro-2-butene | 1,3-Dipolar Cycloaddition | Enantiopure 3-substituted 4-hydroxyproline derivatives | Access to complex, biologically relevant proline analogues. | academie-sciences.fr |

Conversion to 1,3-Amino Alcohols and Other Versatile Functional Motifs

A defining feature of the isoxazolidine ring is the reactivity of its N-O bond, which is susceptible to reductive cleavage. This transformation is arguably the most important application of the scaffold, as it unmasks a 1,3-amino alcohol (also known as a γ-amino alcohol) functional group. nih.govnih.gov 1,3-amino alcohols are ubiquitous structural motifs found in a vast array of natural products and pharmaceutical agents. nih.gov The conversion of an isoxazolidine to a 1,3-amino alcohol provides a reliable and stereocontrolled method for accessing these valuable synthons.

The reductive ring-opening is typically accomplished under mild conditions. Catalytic hydrogenolysis, using hydrogen gas with a palladium catalyst such as palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), is a highly effective method for cleaving the N-O bond while preserving other functional groups and, crucially, the stereochemistry at the carbon centers. clockss.orgacademie-sciences.fr Alternative reducing agents, such as zinc powder in acetic acid, can also be employed to achieve the same transformation. nih.gov This reaction provides direct access to trifluoromethylated 1,3-amino alcohols from their corresponding isoxazolidine precursors. nih.gov The reliability and high yields of this cleavage make the isoxazolidine a robust masked equivalent of a 1,3-amino alcohol in multistep synthesis.

Table 2: Reductive Cleavage of Isoxazolidine to 1,3-Amino Alcohol

| Isoxazolidine Derivative | Reagents and Conditions | Product | Significance | Reference |

|---|---|---|---|---|

| 4-Chloromethyl isoxazolidine derivative | H₂, Pd(OH)₂/C | Corresponding 1,3-amino alcohol intermediate | Key step in the synthesis of 4-hydroxyproline derivatives. | academie-sciences.fr |

| Trifluoromethylated isoxazolidine | Zn, Acetic Acid | Trifluoromethylated 1,3-amino alcohol | Access to fluorinated amino alcohols. | nih.gov |

Development of Novel Heterocyclic Scaffolds Utilizing the 4-Methylisoxazolidine Moiety

Beyond its role as a precursor to acyclic motifs, the 4-methylisoxazolidine core is an excellent starting point for the construction of more elaborate heterocyclic systems. The isoxazolidine ring can serve as a rigid scaffold upon which further rings can be built, often in a cascade of reactions that maintain stereochemical integrity.

A powerful example of this is the synthesis of enantiopure 3-substituted 4-hydroxyproline derivatives. academie-sciences.fr The synthesis begins with a 4-chloromethyl isoxazolidine. Reductive cleavage of the N-O bond generates an amine functionality, which then triggers a spontaneous intramolecular cyclization via nucleophilic displacement of the adjacent chlorine atom. academie-sciences.fr This cascade reaction efficiently transforms the five-membered isoxazolidine into the five-membered pyrrolidine ring characteristic of proline.

In a different strategy, the isoxazolidine scaffold is used as a base for appending other heterocyclic rings through functional group manipulation. For example, a 4-chloromethyl isoxazolidine can be regioselectively converted to a 4-azidomethyl derivative. This azide (B81097) group is then a perfect handle for participating in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various alkynes. academie-sciences.fr This "click chemistry" approach allows for the modular and efficient synthesis of complex 1,2,3-triazolyl-functionalized isoxazolidines, effectively welding a second heterocyclic ring onto the original scaffold. academie-sciences.fr These examples highlight the versatility of the isoxazolidine moiety as a foundational element in the development of novel and complex heterocyclic architectures.

Role in the Synthesis of Chiral Catalysts and Ligands for Asymmetric Transformations

While not typically used as a ligand itself, the 4-methylisoxazolidine framework is a vital precursor for the synthesis of highly effective chiral ligands used in asymmetric catalysis. The key connection is the facile conversion of isoxazolidines into chiral 1,3-amino alcohols, as detailed previously. These amino alcohols are, in turn, the foundational building blocks for some of the most successful ligand classes in asymmetric synthesis, particularly C₂-symmetric bis(oxazoline) (BOX) ligands. srce.hrwebofproceedings.org

The synthesis of a BOX ligand from an amino alcohol is a well-established process. Typically, two equivalents of the chiral amino alcohol are condensed with a dicarboxylic acid derivative, such as a malonate ester, to form a bis(hydroxy)amide intermediate. srce.hr This intermediate then undergoes a double cyclization to form the final C₂-symmetric bis(oxazoline) ligand. srce.hr

Therefore, the synthetic pathway is clear: an enantiopure 4-methylisoxazolidine derivative is first synthesized and then subjected to reductive ring-opening to yield the corresponding chiral 1,3-amino alcohol. This amino alcohol is then used to construct a chiral BOX ligand. These ligands are exceptionally useful in a wide range of metal-catalyzed enantioselective transformations, including the nickel(II)-catalyzed 1,3-dipolar cycloadditions used to create other chiral isoxazolidines, effectively closing the catalytic loop. nih.gov This indirect but crucial role underscores the importance of 4-methylisoxazolidine and its derivatives as enabling synthons for the field of asymmetric catalysis.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Methylisoxazolidine hydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., temperature, solvent polarity, and pH) and catalysts. For example, mild esterification conditions (e.g., using coupling agents like DCC or EDCl) can prevent degradation of sensitive intermediates, as demonstrated in the synthesis of structurally similar hydrochloride salts . Purification via column chromatography or recrystallization (using solvents like ethanol/water mixtures) is critical to isolate the compound with >95% purity. Monitoring reaction progress via TLC (silica gel plates, UV detection) ensures intermediate stability .

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be applied?

- Methodological Answer : A multi-technique approach is recommended:

-

HPLC : Quantifies purity using a C18 column (e.g., Chromolith® Silica) with UV detection at 254 nm. Retention time and peak symmetry confirm consistency with reference standards .

-

FTIR : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹, N-H bending at ~1550 cm⁻¹) to verify structural integrity .

-

NMR : ¹H/¹³C NMR (in DMSO-d6) resolves stereochemistry and confirms methyl and isoxazolidine ring protons (δ 1.2–3.5 ppm) .

-

KF Titration : Measures residual water content (<0.1% w/w) to ensure hygroscopic stability .

Q. How should researchers address solubility challenges during in vitro assays involving this compound?

- Methodological Answer : Pre-solubilize the compound in DMSO (≤1% v/v final concentration) or saline buffer (pH 4.5–6.5). Conduct dynamic light scattering (DLS) to detect aggregation. For cell-based assays, validate biocompatibility of solvents using negative controls (e.g., untreated cells) .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding affinity with target enzymes (e.g., AMPK) based on structural analogs .

- MD Simulations : Assess stability of ligand-receptor complexes (100 ns trajectories) using GROMACS. Compare RMSD values (<2 Å) to validate binding modes .

- SAR Analysis : Corrogate computational predictions with in vitro IC50 data to refine substituent effects on activity .

Q. What strategies are recommended for resolving contradictions in stability data of this compound under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks. Monitor degradation products via LC-MS and quantify using calibration curves .

- Statistical Analysis : Apply ANOVA to compare stability across conditions. Significant differences (p < 0.05) indicate environmental sensitivity.

- Packaging Optimization : Use amber glass vials with desiccants (silica gel) for long-term storage at –20°C .

Q. How can researchers design experiments to investigate the pharmacokinetic properties of this compound in preclinical models?

- Methodological Answer :

- In Vivo Studies : Administer the compound orally (10–50 mg/kg) to rodents. Collect plasma samples at 0, 1, 2, 4, 8, and 24 h post-dose. Quantify plasma concentrations via LC-MS/MS (LLOQ: 1 ng/mL) .

- Tissue Distribution : Sacrifice animals at intervals, homogenize organs (liver, kidney), and extract analyte using acetonitrile precipitation. Normalize data to tissue weight .

- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat). Identify phase I/II metabolites using high-resolution MS (Q-TOF) .

Data Interpretation and Validation

Q. What statistical approaches are essential for validating the reproducibility of synthetic batches of this compound?

- Methodological Answer :

- Batch Consistency : Perform triplicate syntheses and analyze yield/purity via ANOVA. Acceptable RSD: ≤5% for yield, ≤2% for purity .

- QC Charts : Plot control limits (mean ± 3σ) for critical parameters (e.g., reaction temperature, solvent volume) to detect outliers .

Q. How should researchers differentiate between isomeric byproducts during the synthesis of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with chiral standards .

- NOESY NMR : Detect spatial proximity of protons (e.g., methyl vs. isoxazolidine ring) to assign stereochemistry .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste .

- Emergency Procedures : For inhalation exposure, administer artificial respiration; for skin contact, rinse with water for 15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。